molecular formula C6H12N4 B13994358 1,4-Cyclohexanedione,1,4-dihydrazone CAS No. 68882-60-0

1,4-Cyclohexanedione,1,4-dihydrazone

Cat. No.: B13994358
CAS No.: 68882-60-0
M. Wt: 140.19 g/mol
InChI Key: FJSMSVBMHCBOCC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,4-Cyclohexanedione,1,4-dihydrazone (CAS 68882-60-0) is a nitrogen-containing derivative of 1,4-cyclohexanedione, formed by the condensation of two hydrazine molecules with the ketone groups of 1,4-cyclohexanedione. Its molecular formula is C₆H₁₂N₄, and it belongs to the class of dihydrazones, which are pivotal intermediates in synthesizing heterocyclic compounds and bioactive molecules . The compound features two hydrazone moieties (-NH-N=C-) symmetrically positioned on the cyclohexane ring, enabling diverse reactivity in cyclization and spiro-heterocycle formation .

Structurally, the parent diketone, 1,4-cyclohexanedione (CAS 637-88-7), contains two ketone groups at the 1,4-positions of a six-membered ring, with a molecular weight of 112.13 g/mol and a purity of ≥98% . The dihydrazone derivative inherits the cyclohexane backbone’s rigidity while introducing nucleophilic nitrogen centers, making it valuable in asymmetric catalysis and pharmaceutical synthesis .

Properties

CAS No.

68882-60-0

Molecular Formula

C6H12N4

Molecular Weight

140.19 g/mol

IUPAC Name

(4-hydrazinylidenecyclohexylidene)hydrazine

InChI

InChI=1S/C6H12N4/c7-9-5-1-2-6(10-8)4-3-5/h1-4,7-8H2

InChI Key

FJSMSVBMHCBOCC-UHFFFAOYSA-N

Canonical SMILES

C1CC(=NN)CCC1=NN

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

1,4-Cyclohexanedione,1,4-dihydrazone can be synthesized through the reaction of 1,4-cyclohexanedione with hydrazine. The reaction typically involves mixing 1,4-cyclohexanedione with an excess of hydrazine hydrate in an appropriate solvent, such as ethanol or methanol. The mixture is then heated under reflux conditions for several hours to ensure complete reaction. After cooling, the product is isolated by filtration and purified by recrystallization .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, continuous flow reactors could be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

1,4-Cyclohexanedione,1,4-dihydrazone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Oxidation: Oxidized derivatives such as diketones.

    Reduction: Amine derivatives.

    Substitution: Substituted hydrazones.

Mechanism of Action

The mechanism of action of 1,4-cyclohexanedione,1,4-dihydrazone involves its interaction with various molecular targets. The hydrazone groups can form stable complexes with metal ions, which can influence enzymatic activity and other biochemical processes. Additionally, the compound can undergo redox reactions, affecting cellular redox balance and signaling pathways .

Comparison with Similar Compounds

1,4-Cyclohexanedione,1,4-dihydrazone vs. 1,3-Cyclohexanedione Derivatives

  • Positional Isomerism : The 1,4-dihydrazone’s ketone groups are para to each other, reducing steric hindrance compared to 1,3-cyclohexanedione derivatives (meta-substituted). This enhances its reactivity in multi-component reactions, such as tandem Michael-Henry reactions, where 1,4-cyclohexanedione forms bicyclo[3.2.1]octane structures efficiently, unlike 1,3-analogs .
  • Oscillatory Behavior : In bromate oscillator systems, mixtures of 1,4-cyclohexanedione (1,4-CHD) and 1,3-cyclohexanedione (1,3-CHD) exhibit chaotic dynamics, whereas individual isomers produce regular oscillations. This highlights the structural influence on reaction kinetics .

Comparison with Other Dihydrazones

  • Spiroheterocycle Formation : 1,4-Cyclohexanedione dihydrazone reacts with nitrilimines to yield 1,2,4,9,10,12-hexaazadispiro[4.2.4.2]tetradeca-2,10-dienes with high regioselectivity. In contrast, linear aliphatic dihydrazones (e.g., glutaraldehyde dihydrazone) lack the cyclic framework necessary for such complex spiro systems .
  • Biological Activity : Thiadiazole-fused analogs derived from 1,4-benzodioxine-based hydrazones show α-glucosidase inhibition (IC₅₀ = 12.3–45.7 µM), comparable to 1,4-dihydrazone derivatives but less potent than selenadiazole analogs .

Key Research Findings

  • Green Synthesis : 1,4-Cyclohexanedione is synthesized via hydrogen peroxide oxidation of 1,4-cyclohexanediol (95.2% conversion, 99.1% selectivity) or catalytic dehydrogenation (90% selectivity), offering eco-friendly routes compared to traditional methods .
  • Reactivity in Organocatalysis: 1,4-Cyclohexanedione acts as a Michael donor in enantioselective reactions, outperforming 1,2-cyclohexanedione in constructing multifunctional bicyclic frameworks .

Data Tables

Table 1: Physicochemical Properties

Property This compound 1,3-Cyclohexanedione dihydrazone Benzodioxine-thiadiazole analogs
Molecular Formula C₆H₁₂N₄ C₆H₁₂N₄ C₁₀H₈N₂O₂S₂
Melting Point (°C) 215–220 (decomp.) 190–195 180–185
Solubility DMSO, DMF Ethanol, acetone Chloroform, THF
Bioactivity (IC₅₀) N/A N/A α-Glucosidase: 12.3–45.7 µM

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.